N-(Oxan-4-yl)azetidin-3-amine dihydrochloride
Description
N-(Oxan-4-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2O.2HCl and a molecular weight of 229.15 g/mol . It is also known by its IUPAC name, N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride . This compound is typically available in powder form and is used in various scientific research applications due to its unique chemical properties .
Properties
IUPAC Name |
N-(oxan-4-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-3-11-4-2-7(1)10-8-5-9-6-8;;/h7-10H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPADDJLZPMZMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-68-8 | |
| Record name | N-(oxan-4-yl)azetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-yl)azetidin-3-amine dihydrochloride involves multiple steps, starting with the preparation of the oxan-4-yl group and the azetidin-3-amine group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under specific conditions, yielding derivatives with modified functional groups.
Mechanism :
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
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Conditions : Controlled temperature in organic solvents like dichloromethane or ethanol.
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Products : Oxidized derivatives, including carbonyl-containing compounds (e.g., ketones or amides).
Key Features :
| Reagent | Solvent | Product Type |
|---|---|---|
| KMnO₄ | Dichloromethane | Carbonyl compounds |
| H₂O₂ | Ethanol | Oxidized amides |
Reduction Reactions
Reduction of the compound modifies its functional groups, often targeting the amine or neighboring moieties.
Mechanism :
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Conditions : Low-temperature reactions in inert solvents (e.g., tetrahydrofuran).
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Products : Reduced derivatives, including amines or alkylated compounds.
Key Features :
| Reagent | Solvent | Product Type |
|---|---|---|
| LiAlH₄ | THF | Reduced amines |
| NaBH₄ | Ethanol | Alkylated derivatives |
Substitution Reactions
The primary amine group in the azetidine ring undergoes nucleophilic substitution, enabling functional group diversification.
Mechanism :
-
Reagents : Nucleophiles (e.g., alkyl halides, acyl chlorides).
-
Conditions : Base catalysis (e.g., triethylamine) in polar aprotic solvents (e.g., DMF).
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Products : Substituted azetidines (e.g., alkylated or acylated derivatives).
Key Features :
| Nucleophile Type | Solvent | Product Type |
|---|---|---|
| Alkyl halides | DMF | Alkylated amines |
| Acyl chlorides | Dichloromethane | Acylated derivatives |
Structural and Mechanistic Considerations
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Reactivity Drivers : The azetidine ring and oxane moiety influence reactivity. The nitrogen atom in the azetidine ring is nucleophilic, facilitating substitution.
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Stability : The dihydrochloride salt form enhances aqueous solubility, aiding reaction feasibility in biological systems .
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Catalysts : Palladium-based catalysts (e.g., Pd/C) are used in hydrogenation reactions to modulate reaction pathways.
Scientific Research Applications
N-(Oxan-4-yl)azetidin-3-amine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Tetrahydro-2H-pyran-4-yl)azetidin-3-amine: Similar structure but without the dihydrochloride salt.
N-(Oxan-4-yl)azetidin-3-amine: The base form of the compound without the dihydrochloride salt.
Uniqueness
N-(Oxan-4-yl)azetidin-3-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the dihydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its base form .
Biological Activity
N-(Oxan-4-yl)azetidin-3-amine dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes an azetidine ring and an oxane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic biology, due to its potential biological activities.
Structural Overview
- Molecular Formula : CHNO
- Molecular Weight : 229.15 g/mol
- CAS Number : 2126159-68-8
The dihydrochloride form enhances the compound's solubility, making it suitable for biological applications. The presence of functional groups allows for various chemical reactions, including nucleophilic substitutions and acylation, which are significant in synthesizing more complex molecules.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to diverse biological effects. The exact pathways and molecular targets involved can vary based on the application context.
Biological Activity
While specific biological activity data for this compound is limited, related compounds often exhibit significant pharmacological properties, such as:
- Anti-inflammatory Effects : Azetidine derivatives have been documented to possess anti-inflammatory properties.
- Antimicrobial Activity : Similar compounds show potential against various bacterial strains.
- Analgesic Properties : Certain azetidine-based compounds are known for their pain-relieving effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds similar to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-Methyl-N-(oxan-4-yl)azetidin-3-amine dihydrochloride | Methyl group addition | Potentially enhanced bioactivity |
| Azetidin-3-amine dihydrochloride | Lacks oxane moiety | Known antimicrobial properties |
| 1-(oxan-4-yl)azetidin-3-amines | Variations in substituents | Diverse pharmacological profiles |
This compound stands out due to its unique combination of an azetidine ring and oxane structure, potentially offering distinct biological activities compared to its analogs.
Applications in Research
This compound has potential applications in:
- Synthetic Biology : Used as a building block in designing new biological systems.
- Medicinal Chemistry : Investigated for its role in treating diseases related to protein misfolding and autophagy-related disorders .
- Biochemical Studies : Employed in enzyme interaction studies to understand metabolic pathways better.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness as an autophagy inducer, which is crucial for treating conditions like cancer and age-related diseases. For instance, compounds similar to this compound have shown promising results in preclinical models targeting viral infections and protein misfolding disorders .
Example Study
A study focusing on azetidine derivatives demonstrated that these compounds could significantly enhance autophagic processes in cellular models, suggesting their potential utility in therapeutic applications targeting autophagy-related diseases .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(Oxan-4-yl)azetidin-3-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common route involves reacting azetidine derivatives (e.g., azetidin-3-amine) with oxan-4-yl chloride in dichloromethane or ethanol under controlled temperatures (0–25°C). Triethylamine is often added to neutralize HCl byproducts, improving yield . Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution.
- Temperature : Lower temperatures (0–5°C) minimize side reactions like ring-opening of the azetidine moiety.
- Purification : Recrystallization from ethanol/water mixtures yields the dihydrochloride salt with >95% purity (confirmed via NMR and HPLC) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use spectroscopic and computational tools:
- NMR : -NMR peaks at δ 3.6–4.2 ppm confirm the oxane ring protons, while δ 2.8–3.2 ppm corresponds to the azetidine NH groups .
- Mass Spectrometry : Predicted adducts include [M+H]+ at m/z 157.13 (CCS: 135.7 Ų) and [M+Na]+ at m/z 179.12 (CCS: 140.5 Ų) .
- InChI Key : PAXGUVRGBMCJIR-UHFFFAOYSA-N (cross-referenced with PubChem data) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : The dihydrochloride salt is highly water-soluble (>50 mg/mL at 25°C) due to ionic interactions. Solubility in organic solvents: ethanol (20 mg/mL), DMSO (10 mg/mL) .
- Stability : Store at –20°C in airtight, light-protected containers. Degradation occurs via hydrolysis of the azetidine ring at pH > 8.0 or prolonged exposure to moisture .
Advanced Research Questions
Q. How can synthetic efficiency be optimized for large-scale production without compromising purity?
- Methodological Answer :
- Catalytic Systems : Replace stoichiometric bases (e.g., triethylamine) with immobilized catalysts (e.g., polymer-supported DMAP) to reduce waste .
- Flow Chemistry : Continuous flow reactors improve heat distribution and reduce side-product formation during exothermic steps .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and purity ≥98% .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from:
- Salt Form : Ensure the dihydrochloride form (not freebase) is used, as it enhances cellular uptake .
- Assay Conditions : Standardize in-vitro protocols (e.g., pH 7.4 buffer, 37°C incubation) to replicate physiological conditions.
- Data Validation : Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity vs. time-kill kinetics) .
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?
- Methodological Answer :
- Computational Modeling : DFT calculations reveal the oxane ring’s chair conformation stabilizes hydrogen bonds with enzyme active sites (e.g., kinases) .
- SAR Studies : Modifying the azetidine’s C3 amine to bulkier groups reduces affinity for G-protein-coupled receptors, suggesting steric hindrance impacts target engagement .
Q. What protocols are recommended for in-vitro testing of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- Caco-2 Permeability : Apply 10 μM compound in HBSS buffer (pH 7.4); apparent permeability (Papp) >1 × 10 cm/s indicates good absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
